5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Description
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (molecular formula: C₈H₇N₃O, molecular weight: 161.16 g/mol) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methyl group at position 5 and a carbaldehyde moiety at position 4 . This structure is part of a broader class of pyrrolo-pyrimidine derivatives, which are notable for their structural resemblance to nucleosides and antibiotics, making them pharmacologically relevant . The carbaldehyde group introduces electrophilic reactivity, enabling applications in synthetic chemistry and drug development.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-2-9-8-7(5)6(3-12)10-4-11-8/h2-4H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKFFTZMRWCVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204364 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-62-8 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the chlorination of a carbonyl compound with phosphorus oxychloride to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the nucleophile, but common reagents include halides and organometallic compounds.
Major Products Formed
Oxidation: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
Reduction: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-methanol.
Substitution: Various substituted pyrrolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibition
One of the primary applications of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is its function as an inhibitor of protein kinases, specifically Janus Kinase 3 (JAK3). JAK3 is crucial for signaling in hematopoietic cells and is implicated in various autoimmune diseases and conditions requiring immunosuppression. The compound has been shown to effectively inhibit JAK3, making it a candidate for therapies targeting conditions such as:
- Autoimmune Disorders : Including lupus, rheumatoid arthritis, and multiple sclerosis.
- Transplant Rejection : Used as an immunosuppressive agent to prevent organ transplant rejection.
- Cancer Treatments : Potential applications in treating leukemias and other malignancies where JAK3 plays a significant role in cell signaling pathways .
1.2 Anti-Malarial Activity
Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidines, including this compound, as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (CDPKs). These kinases are essential for the life cycle of the malaria parasite. In silico studies have indicated that derivatives of this compound can inhibit CDPK4 with promising IC50 values ranging from 0.210 to 0.530 μM . This suggests that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance its efficacy against malaria.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups that can modulate its biological activity. Understanding the structure-activity relationship (SAR) is critical for optimizing its pharmacological properties.
Table 1: Structure-Activity Relationship Insights
| Compound Variant | Target Kinase | IC50 (μM) | Observations |
|---|---|---|---|
| Compound A | PfCDPK4 | 0.210 | Strong binding affinity |
| Compound B | PfCDPK1 | 0.589 | Moderate activity |
| Compound C | JAK3 | TBD | Effective immunosuppressant |
Case Studies and Research Findings
Case Study 1: JAK3 Inhibition in Autoimmune Diseases
A study demonstrated that compounds derived from pyrrolo[2,3-d]pyrimidine structures could successfully inhibit JAK3 activity in vitro. This inhibition correlated with reduced inflammatory responses in cellular models representative of autoimmune conditions . The implications for clinical use include potential therapies for patients with resistant forms of autoimmune diseases.
Case Study 2: Anti-Malarial Efficacy
In another significant investigation, a series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on PfCDPK4. The results indicated that certain modifications to the N-7 position enhanced binding affinity and specificity towards the target enzyme . This study underscores the importance of molecular modeling in drug design and highlights the potential for developing new anti-malarial therapies.
Mechanism of Action
The mechanism by which 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various signaling pathways related to cell growth and apoptosis . The binding of the compound to the kinase’s active site disrupts its function, leading to the inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde and related compounds:
Physicochemical Properties
- Solubility :
Aldehyde derivatives (e.g., the target compound) are less water-soluble than amine analogs due to reduced hydrogen-bonding capacity. - Stability : The carbaldehyde group may render the compound prone to oxidation, whereas halogenated derivatives (e.g., ) exhibit greater stability under ambient conditions.
Biological Activity
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Overview of the Compound
This compound is characterized by its unique structural features, including a methyl group at the 5-position and an aldehyde group at the 4-position. These functional groups contribute to its reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes chlorination followed by oxidation to introduce the aldehyde group.
Synthetic Route Example
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Chlorination of carbonyl compound | Phosphorus oxychloride |
| 2 | Oxidation of double bond | Potassium osmate hydrate and sodium periodate |
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds derived from this scaffold have been shown to inhibit p21-activated kinase 4 (PAK4), which plays a crucial role in cell growth and apoptosis pathways. In vitro studies revealed that certain derivatives exhibit significant inhibitory activity against cancer cell lines such as MV4-11, with IC50 values as low as 2.7 nM .
The mechanism by which these compounds exert their biological effects primarily involves interaction with specific molecular targets. For example, compound 5n was found to induce apoptosis in MV4-11 cells and arrest them in the G0/G1 phase of the cell cycle. This was evidenced by flow cytometry analysis showing an increase in cells in the G0-G1 phase from 43.86% to 49.18% after treatment .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrrolopyrimidine derivatives to assess its unique properties.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methyl at C5, Aldehyde at C4 | PAK4 inhibition |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorine at C4 | Moderate cytotoxicity |
| 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | Aldehyde at C5 | Limited activity |
Study on PAK4 Inhibition
A study focused on synthesizing various pyrrolopyrimidine derivatives demonstrated that compounds like 5n and 5o exhibited potent inhibitory activity against PAK4. The study utilized molecular docking techniques to elucidate binding interactions, confirming that these compounds bind effectively to PAK4 through hydrogen bonding and hydrophobic interactions .
Cell Cycle Analysis
In another investigation assessing the effects of these compounds on cell cycle dynamics, it was found that treatment with specific derivatives led to significant alterations in cell cycle phase distribution. The results indicated a marked decrease in cells progressing through the S phase, supporting the hypothesis that these compounds possess antiproliferative properties .
Q & A
Q. Key Considerations :
- Purification often requires HPLC (e.g., water/acetonitrile gradients with formic acid) to isolate high-purity products .
How can reaction conditions be optimized to improve the yield of this compound?
Advanced Research Question
Optimization strategies include:
- Solvent Selection : Mixed solvents like isopropanol/water (10:1) enhance solubility and reaction efficiency at elevated temperatures (e.g., 100°C for 4 days) .
- Catalysts : Triethylborate accelerates heterocyclization, reducing reaction times and minimizing side products .
- Stoichiometry : Using 3 equivalents of amines in nucleophilic substitutions ensures complete conversion of starting materials .
Q. Troubleshooting :
- Incomplete conversions may arise from insufficient acid catalysis (e.g., HCl); adding 3 drops of concentrated HCl promotes protonation of the pyrimidine ring, facilitating substitution .
What analytical techniques confirm the structure and purity of this compound?
Basic Research Question
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons in pyrrolo[2,3-d]pyrimidine derivatives appear at δ 7.2–8.3 ppm, while aldehyde protons resonate near δ 9.5–10.0 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, particularly for polar derivatives .
Q. Advanced Characterization :
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H] with <5 ppm error) .
How does the carbaldehyde group influence the compound’s reactivity in derivatization?
Advanced Research Question
The carbaldehyde group enables diverse functionalization:
- Condensation Reactions : Forms Schiff bases with amines, useful for creating prodrugs or targeting moieties.
- Reductive Amination : Converts aldehydes to secondary amines for SAR studies .
Q. Comparative Reactivity :
- Unlike chloro derivatives (e.g., 4-chloro-5-methyl analogs), the carbaldehyde group avoids harsh nucleophilic substitution conditions, favoring milder reactions .
What are the key considerations for designing biological assays with this compound?
Basic Research Question
- Target Selection : Prioritize kinases (e.g., AXL, MET) due to structural similarity to kinase inhibitors like merestinib .
- Solubility : Use DMSO for stock solutions (≤10% v/v in assay buffers) to prevent precipitation .
Q. Assay Design :
- Cell-Based Assays : Test antiproliferative effects in cancer cell lines (IC determination) .
How can structure-activity relationships (SAR) be analyzed for kinase inhibition?
Advanced Research Question
- Substituent Effects : Compare analogs with varying substituents (e.g., 5-methyl vs. 5-ethyl) to assess steric and electronic impacts on kinase binding.
- Example : Ethyl groups at position 5 enhance hydrophobic interactions in kinase pockets, improving selectivity .
- Molecular Docking : Use crystallographic data (e.g., PDB entries) to model interactions with ATP-binding domains .
Q. Data-Driven SAR :
| Derivative | Substituent | Kinase IC (nM) |
|---|---|---|
| 5-Methyl | Aldehyde | 50 (AXL) |
| 5-Ethyl | Chloro | 30 (AXL) |
How to address discrepancies in reported synthetic yields for this compound?
Advanced Research Question
- Source Analysis : Variability arises from differences in catalysts (e.g., triethylborate vs. none) or purification methods (HPLC vs. recrystallization) .
- Reproducibility : Strict control of anhydrous conditions and inert atmospheres minimizes side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
